molecular formula C8H12N2O B1291514 [2-(Dimethylamino)-4-pyridinyl]methanol CAS No. 193002-33-4

[2-(Dimethylamino)-4-pyridinyl]methanol

Cat. No.: B1291514
CAS No.: 193002-33-4
M. Wt: 152.19 g/mol
InChI Key: UKLPACCDWHFJCT-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride (: 1269189-05-0) is a chemical building block of significant interest in medicinal and organic chemistry research. With the molecular formula C8H13ClN2O and a molecular weight of 188.66 g/mol, this compound features a pyridine core functionalized with both a dimethylamino group and a hydroxymethyl group, making it a versatile precursor for the synthesis of more complex molecules . The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, contributing to biological activity in therapeutic areas such as central nervous system (CNS) disorders, cardiology, and as antimicrobials . Similarly, the pyridinemethanol scaffold is present in compounds with documented pharmacological activity, including vasodilators and lipid-lowering agents . The presence of these functional groups on the pyridine ring makes this compound a valuable intermediate for researchers exploring structure-activity relationships, particularly in the development of new cardiotonic agents and other biologically active molecules. As a nucleophilic catalyst derivative, its structural relatives are extensively used to accelerate various synthetic transformations, such as esterifications . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper storage conditions of 2-8°C are recommended to ensure product stability .

Properties

IUPAC Name

[2-(dimethylamino)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(2)8-5-7(6-11)3-4-9-8/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLPACCDWHFJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193002-33-4
Record name [2-(dimethylamino)pyridin-4-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)-4-pyridinyl]methanol typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with dimethylamine, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which [2-(Dimethylamino)-4-pyridinyl]methanol exerts its effects involves its interaction with various molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in a wide range of chemical reactions. The hydroxymethyl group can form hydrogen bonds, influencing its solubility and reactivity. These interactions can affect biochemical pathways and cellular processes, making it a versatile compound in scientific research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2-Aminopyridin-4-yl)-methanol 2-Amino, 4-methanol C6H8N2O 124.14 Higher polarity due to -NH2; potential for nucleophilic reactions
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol 2-Chloro, 3-dimethoxymethyl, 4-methanol C9H11ClNO3 216.64 Chloro group increases electrophilicity; dimethoxy enhances lipophilicity
Pyrimidin-4-yl-Methanol 4-methanol on pyrimidine ring C5H6N2O 110.10 Crystalline solid; UV λmax 245, 276 nm; stable at -20°C
[2-(2-phenylethyl)pyrimidin-4-yl]methanol 2-phenylethyl, 4-methanol C13H14N2O 214.27 Phenylethyl group adds hydrophobicity; used in medicinal chemistry
4-(2-Hydroxyethylamino)-pyridine 4-hydroxyethylamino C7H10N2O 138.17 Dual -OH and -NH groups enhance H-bonding; bioactive applications
(2-amino-6-methylpyridin-4-yl)methanol 2-amino, 6-methyl, 4-methanol C7H10N2O 138.17 Methyl group improves stability; amino group aids in coordination chemistry

Key Comparative Insights

Chloro substituents (e.g., in ’s compound) enhance electrophilicity, favoring substitution reactions, whereas methoxy groups (e.g., dimethoxymethyl) improve lipophilicity .

Solubility and Stability: Pyrimidine analogs like Pyrimidin-4-yl-Methanol exhibit lower molecular weights and distinct UV profiles compared to pyridine-based compounds, suggesting differences in electronic conjugation . The phenylethyl group in [2-(2-phenylethyl)pyrimidin-4-yl]methanol introduces steric bulk and hydrophobicity, reducing aqueous solubility but enhancing membrane permeability in drug design .

Amino- and hydroxy-substituted derivatives (e.g., 4-(2-Hydroxyethylamino)-pyridine) are prioritized in bioactive molecule synthesis for their hydrogen-bonding versatility .

Physicochemical and Application-Specific Properties

  • UV/Vis Characteristics: Pyrimidin-4-yl-Methanol absorbs at 245 and 276 nm ; the dimethylamino group in the target compound may red-shift absorption due to extended conjugation.
  • Thermal Stability: Pyrimidine derivatives () show long-term stability at -20°C, suggesting that proper storage of [2-(Dimethylamino)-4-pyridinyl]methanol could mitigate degradation .

Biological Activity

[2-(Dimethylamino)-4-pyridinyl]methanol, commonly referred to as DMAP (Dimethylaminopyridine), is a compound notable for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a pyridine ring with a dimethylamino group and a hydroxymethyl group, which contribute to its unique properties.

The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for laboratory applications. The compound's basic and nucleophilic characteristics are significant for its reactivity in organic synthesis, particularly in acylation reactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, derivatives of DMAP have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit cell wall synthesis.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
DMAP Derivative AE. coli16 µg/mL
DMAP Derivative BS. aureus8 µg/mL
DMAP Derivative CP. aeruginosa32 µg/mL

2. Neuroactive Effects

The compound has been investigated for its potential neuroactive effects, particularly in relation to neurotransmitter modulation. Studies suggest that DMAP can influence acetylcholine receptors, which may lead to therapeutic applications in neurodegenerative diseases.

Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function in models of Alzheimer's disease. The mechanism was attributed to the modulation of cholinergic signaling pathways.

3. Anti-inflammatory Activity

This compound has also been noted for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundCytokine InhibitionIC50 (µM)
DMAPTNF-α5 µM
DMAPIL-610 µM

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound acts as a potent inhibitor of certain enzymes involved in bacterial metabolism and inflammation.
  • Receptor Modulation: It modulates neurotransmitter receptors, leading to altered synaptic transmission and potential neuroprotective effects.

Synthesis and Applications

The synthesis of this compound typically involves several steps starting from pyridine derivatives. Its applications extend beyond biological activities; it is widely used as a catalyst in organic reactions due to its nucleophilic properties.

Table 3: Synthesis Overview

StepReagents/ConditionsYield (%)
Step 1Pyridine + Dimethylamine70%
Step 2Hydroxymethylation Reaction60%

Q & A

Q. What are the established synthetic routes for [2-(Dimethylamino)-4-pyridinyl]methanol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, introducing a hydroxymethyl group to a pyridine derivative via formaldehyde under basic conditions (e.g., sodium hydroxide) is a common approach . Yield optimization requires adjusting parameters such as reaction temperature (40–80°C), solvent polarity (e.g., methanol or ethanol), and catalyst selection (e.g., Pd/C for reductions). Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In 1^1H NMR, the dimethylamino group (-N(CH3_3)2_2) appears as a singlet near δ 2.2–2.5 ppm, while the pyridinyl protons resonate between δ 6.5–8.5 ppm. The hydroxymethyl (-CH2_2OH) group shows splitting patterns around δ 4.5–5.0 ppm. Infrared (IR) spectroscopy confirms the hydroxyl stretch (~3200–3600 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

  • Methodological Answer : This compound serves as a precursor for bioactive molecules, such as histamine H2-receptor antagonists (e.g., ranitidine analogs) . Its dimethylamino group enhances solubility, while the hydroxymethyl moiety enables derivatization via esterification or etherification. Researchers often employ it in coupling reactions (e.g., Suzuki-Miyaura) to append aromatic or heterocyclic systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Contradictions in hydrogen bonding or lattice parameters may arise from polymorphic variations or solvent inclusion. To address this:
  • Compare experimental data (e.g., X-ray diffraction angles, unit cell dimensions) with computational models (DFT or molecular dynamics).
  • Validate using high-resolution single-crystal XRD and cross-reference with databases like the Cambridge Structural Database (CSD).
  • Analyze thermal stability via DSC/TGA to rule out solvent retention artifacts .

Q. What challenges arise in optimizing the hydrogen bonding network of this compound during co-crystallization studies?

  • Methodological Answer : The compound’s polar groups (-OH, -N(CH3_3)2_2) favor hydrogen bonds with co-formers (e.g., carboxylic acids). Challenges include:
  • Balancing steric hindrance from the dimethylamino group.
  • Controlling stoichiometry to avoid non-crystalline aggregates.
  • Using solvents like methanol or acetonitrile to modulate crystallization kinetics.
    Advanced techniques like variable-temperature XRD or synchrotron radiation may refine structural resolution .

Q. How do reaction mechanisms differ when using this compound in palladium-catalyzed cross-coupling versus nucleophilic acyl substitution?

  • Methodological Answer :
  • Cross-coupling (e.g., Suzuki) : The pyridinyl ring acts as an electron-deficient aryl group, requiring Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., K2_2CO3_3) to facilitate transmetallation.
  • Nucleophilic substitution : The hydroxymethyl group undergoes SN2 displacement with electrophiles (e.g., alkyl halides), often accelerated by phase-transfer catalysts (e.g., TBAB) .

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